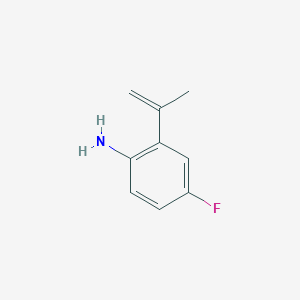

4-Fluoro-2-(prop-1-en-2-yl)aniline

説明

特性

IUPAC Name |

4-fluoro-2-prop-1-en-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-5H,1,11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHRFFGLNBSXKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=C(C=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparative Analysis with Structural Analogs

Electronic and Steric Effects of Substituents

Table 1: Substituent Effects on Aniline Derivatives

Key Observations :

- Electron Density : The trifluoromethoxy group (–OCF₃) in 4-Fluoro-2-(trifluoromethoxy)aniline strongly deactivates the aromatic ring, reducing reactivity in electrophilic substitution compared to the vinyl group in the target compound .

- Conjugation : The isopropenyl group in 4-Fluoro-2-(prop-1-en-2-yl)aniline allows resonance stabilization, enhancing its suitability for cyclization reactions (e.g., intramolecular C–H amination) .

- Steric Effects: Quinoline-containing analogs (e.g., 4-Fluoro-2-(quinolin-5-yl)aniline) exhibit reduced reactivity in sterically demanding reactions due to bulkier substituents .

Table 2: Reaction Compatibility

Case Study :

Insights :

- Bioactivity : Oxadiazole derivatives (e.g., 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline) exhibit potent antifungal activity due to heterocyclic pharmacophores, unlike the target compound .

- Solubility : The isopropenyl group in 4-Fluoro-2-(prop-1-en-2-yl)aniline likely improves solubility in organic solvents compared to highly fluorinated analogs (e.g., 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline) .

Structural and Crystallographic Insights

- In contrast, oxadiazole-containing analogs may form π-stacking due to planar heterocycles .

- Refinement Tools : SHELXL and WinGX are widely used for structural analysis of these compounds, with R-values < 0.05 for high-resolution data .

準備方法

Directed Ortho-Metalation and Subsequent Alkylation

A widely employed strategy for introducing substituents at specific positions on aromatic rings involves directed ortho-metalation (DoM). For 4-fluoro-2-(prop-1-en-2-yl)aniline, this method begins with the protection of the amine group in 4-fluoroaniline to mitigate its strong activating effects. Acetylation using acetic anhydride converts the amine into an acetanilide derivative, which serves as a directing group while moderating reactivity .

The protected intermediate, N-(4-fluorophenyl)acetamide, undergoes deprotonation at the ortho position using a strong base such as lithium diisopropylamide (LDA) at cryogenic temperatures (−78°C). The resulting aryl lithium species reacts with a propenyl electrophile, such as propenyl iodide or propenyl bromide, to form the carbon-carbon bond at the desired position. Subsequent acidic hydrolysis (e.g., HCl/MeOH) removes the acetyl group, yielding the target compound .

Key Considerations :

-

Regioselectivity : The acetanilide group directs metalation to the ortho position, ensuring precise substitution.

-

Yield Optimization : Reaction temperatures below −70°C minimize side reactions, while stoichiometric control of the electrophile enhances efficiency.

-

Challenges : Cryogenic conditions and moisture sensitivity necessitate specialized equipment, limiting scalability.

Palladium-Catalyzed C–H Activation and Allylation

Transition-metal-catalyzed C–H functionalization offers a modern alternative for constructing complex aromatics. In this approach, the amine group in 4-fluoroaniline is again protected as an acetanilide to serve as a directing group for palladium catalysis . Using a palladium(II) catalyst (e.g., Pd(OAc)₂) and a ligand such as 1,10-phenanthroline, the ortho C–H bond undergoes activation.

The activated intermediate reacts with an allyl carbonate or allyl halide (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) to install the propenyl group. Deprotection under acidic conditions regenerates the free amine.

Mechanistic Insights :

-

The palladium catalyst coordinates to the acetanilide’s carbonyl oxygen, facilitating C–H cleavage.

-

Oxidative addition of the allyl electrophile precedes reductive elimination to form the C–allyl bond.

Advantages :

-

Atom Economy : Avoids pre-functionalized substrates (e.g., halides).

-

Mild Conditions : Operates at room temperature or slightly elevated temperatures (50–80°C).

Limitations :

-

Catalyst cost and potential poisoning by amine byproducts.

Friedel-Crafts alkylation, though less common for anilines due to over-alkylation risks, can be adapted for propenyl group introduction. Protection of the amine as a sulfonamide (e.g., using tosyl chloride) moderates activation and directs electrophiles to the ortho position . Reaction with propenyl chloride in the presence of AlCl₃ as a Lewis acid generates the alkylated product. Deprotection with H₂SO₄ or NaOH yields the target aniline.

Challenges :

-

Carbocation Rearrangements : Propenyl carbocations may isomerize, leading to undesired regioisomers.

-

Polyalkylation : Excess electrophile or prolonged reaction times can result in di- or tri-substituted products.

Cross-Coupling Strategies: Suzuki-Miyaura and Stille Reactions

Cross-coupling reactions enable precise installation of the propenyl group via pre-functionalized intermediates. For example, 2-bromo-4-fluoroaniline, synthesized via bromination of 4-fluoroaniline using N-bromosuccinimide (NBS) under radical conditions, serves as a substrate for Suzuki-Miyaura coupling . Reaction with a propenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) furnishes the coupled product.

Synthetic Considerations :

-

Substrate Availability : 2-Bromo-4-fluoroaniline requires careful bromination control to avoid para or meta substitution.

-

Boronic Acid Stability : Propenylboronic acids are prone to protodeboronation, necessitating anhydrous conditions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Scalability | Cost |

|---|---|---|---|---|

| Directed Metalation | 60–75 | Cryogenic, anhydrous | Moderate | High (LDA) |

| C–H Activation | 50–65 | Pd catalysis, 50–80°C | High | Moderate |

| Friedel-Crafts | 40–55 | AlCl₃, RT | Low | Low |

| Suzuki Coupling | 70–85 | Pd catalyst, reflux | High | High (boronic acid) |

Industrial Feasibility and Process Optimization

For large-scale production, the Suzuki-Miyaura coupling and directed metalation methods offer the best balance of yield and reproducibility. Recent advances in continuous-flow systems mitigate the challenges of cryogenic metalation, enabling kilogram-scale synthesis. Alternatively, enzymatic deprotection strategies using lipases or acylases can enhance the sustainability of acetanilide-based routes .

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Allyl bromide | DMF | 80°C, reflux | ~65-75% |

| Propargyl bromide* | DCM | RT | ~50% |

Note: Propargyl derivatives (e.g., ) require milder conditions but lower yields due to competing side reactions.

Basic: How is the structure of this compound validated?

Methodological Answer:

Spectroscopic characterization is critical:

- ¹H NMR: Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 5.2–5.8 ppm (allylic CH₂), and δ 2.1 ppm (NH₂, broad singlet).

- ¹⁹F NMR: A single peak near -110 ppm (para-fluorine).

- IR: Stretching frequencies at ~3400 cm⁻¹ (NH₂) and 1600 cm⁻¹ (C=C).

- Mass Spec: Molecular ion peak at m/z 165.1 (C₉H₁₀FN⁺).

Comparative data from PubChem entries (e.g., ) confirms structural assignments .

Advanced: How does the fluorine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The para-fluorine group:

- Electron-withdrawing effect: Activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic attacks.

- Directing effects: Fluorine’s meta-directing nature positions the allyl group at the ortho position relative to the amine.

In Suzuki-Miyaura coupling, the fluorine enhances oxidative addition efficiency with palladium catalysts. However, competing side reactions (e.g., dehalogenation) require optimized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 90°C) .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in antimicrobial activity (e.g., vs. 4) arise from:

- Assay variability: Differences in bacterial strains (Gram+ vs. Gram-) or culture conditions.

- Structural analogs: Fluorine’s position and substituent steric effects (e.g., allyl vs. propargyl groups) alter bioavailability.

Resolution: Standardize testing using CLSI guidelines and perform docking studies to correlate activity with molecular interactions (e.g., binding to bacterial dihydrofolate reductase) .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Methodological Answer:

Rational design involves:

- Bioisosteric replacement: Swap the allyl group with a morpholine ring () to enhance solubility.

- Prodrug strategies: Introduce acetylated NH₂ for improved membrane permeability.

- Computational modeling: Use DFT calculations (e.g., Gaussian 16) to predict logP and pKa. Derivatives with logP <3 show better aqueous solubility .

Basic: What analytical methods quantify this compound in complex mixtures?

Methodological Answer:

HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) provides high sensitivity (LOD: 0.1 ng/mL). For rapid screening, TLC (silica gel, ethyl acetate/hexane 3:7) with UV visualization at 254 nm is used. Calibration curves (R² >0.99) validate quantification .

Advanced: How to address regioselectivity challenges in electrophilic substitutions?

Methodological Answer:

The amine group dominates regioselectivity, directing electrophiles to the ortho/para positions. Fluorine’s meta-directing effect competes, but steric hindrance from the allyl group favors para substitution. Kinetic vs. thermodynamic control is assessed via temperature-dependent experiments (e.g., 25°C vs. 80°C). Computational tools (e.g., Spartan) model transition states to predict outcomes .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Gloves, lab coat, and goggles.

- Ventilation: Use a fume hood due to potential amine volatility.

- Storage: Inert atmosphere (N₂), amber glass at 4°C to prevent oxidation.

Toxicity data (e.g., LD₅₀ >500 mg/kg in rats) suggests moderate hazard, but chronic exposure risks require monitoring .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Continuous flow reactors : Improve heat/mass transfer (residence time: 10 min, 80°C).

- Catalyst recycling : Immobilized Pd nanoparticles reduce costs.

- DoE (Design of Experiments) : Screen parameters (solvent, temperature, stoichiometry) to identify critical factors. Pilot studies achieve >85% yield at 100 g scale .

Advanced: What mechanistic insights explain its role in PET imaging probes?

Methodological Answer:

The allyl group enables radiolabeling with ¹⁸F via nucleophilic aliphatic substitution. In vivo, the compound targets amyloid plaques (Alzheimer’s research) due to lipophilicity (logP ~2.5) and blood-brain barrier penetration. PET studies in mice show uptake ratios >2.5 in brain vs. blood at 60 min post-injection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。